1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like osmium (VIII) oxide . The reaction is carried out in an acidic medium to achieve the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to avoid over-bromination and ensure the selective formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-bromo-4-hydroxybenzaldehyde or 3-bromo-4-hydroxybenzoic acid.
Reduction: Formation of 3-bromo-4-hydroxyphenylpropan-1-one.
Substitution: Formation of 3-amino-4-hydroxyphenylpropan-1-one or 3-thio-4-hydroxyphenylpropan-1-one.
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)-3-dimethylaminoprop-2-en-1-one : Similar structure but with a different substitution pattern and functional groups.
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole : Contains a bromophenyl and hydroxyphenyl moiety but with an isoxazole ring.
- 4-[(3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium : Features a quinazolin-1-ium core with similar substituents.
Uniqueness: 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of the dimethylpropanone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3 |
InChI Key |
FQSJWTLXQWCPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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